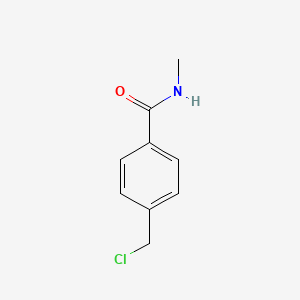

4-(chloromethyl)-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c1-11-9(12)8-4-2-7(6-10)3-5-8/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBWCKBWDMKXIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60434105 | |

| Record name | 4-(chloromethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220875-88-7 | |

| Record name | 4-(chloromethyl)-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60434105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(chloromethyl)-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloromethyl N Methylbenzamide

Precursor Synthesis Strategies for 4-(chloromethyl)benzoyl chloride

The primary and most direct route to 4-(chloromethyl)benzoyl chloride begins with 4-(chloromethyl)benzoic acid. This precursor is typically converted to the highly reactive acyl chloride through treatment with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. prepchem.com The reaction with thionyl chloride is often carried out under reflux conditions to ensure high conversion efficiency. An alternative starting material is p-toluic acid, which can undergo chlorination to form 4-(chloromethyl)benzoic acid before being converted to the acid chloride. environmentclearance.nic.inprepchem.com

A patent describes a method starting from 4-xylyl alcohol, which is chlorinated using chlorine gas in the presence of dibenzoyl peroxide as a catalyst. The resulting intermediate is then hydrolyzed and subsequently treated with oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to yield 4-(chloromethyl)benzoyl chloride. google.com This method claims a total product yield of 85-90% with a purity of 99% or higher. google.com

Another approach involves the direct chlorination of p-toluic acid with elemental chlorine under UV light in a solvent like chlorobenzene (B131634) to produce 4-(chloromethyl)benzoic acid, which can then be converted to the acid chloride. prepchem.com The table below summarizes various synthetic methods for the precursor.

| Starting Material | Reagents | Key Conditions | Reported Yield |

| 4-(chloromethyl)benzoic acid | Thionyl chloride (SOCl₂) | Reflux | High efficiency |

| 4-(chloromethyl)benzoic acid | Oxalyl chloride, DMF (cat.) | Methylene (B1212753) chloride, ambient temp. | 94% prepchem.com |

| p-Toluic acid | Ethylene dichloride, Cl₂ | 70°C, then centrifugation | Not specified environmentclearance.nic.in |

| 4-Xylyl alcohol | Cl₂, Dibenzoyl peroxide; H₂O; Oxalyl chloride, DMF | Multi-step process | 85-90% google.com |

Amide Bond Formation: Coupling Reactions of 4-(chloromethyl)benzoyl chloride with Methylamine (B109427)

The formation of the amide bond in 4-(chloromethyl)-N-methylbenzamide is achieved by the nucleophilic acyl substitution reaction between 4-(chloromethyl)benzoyl chloride and methylamine. The highly reactive acyl chloride readily reacts with the primary amine. In a related synthesis, the reaction of 2-(chloromethyl)benzoyl chloride with methylamine was shown to produce 2-methylisoindolin-1-one, highlighting the reactivity of the chloromethyl group in addition to the acyl chloride. pg.gda.pl

The general reaction is as follows:

C₈H₆Cl₂O + CH₅N → C₉H₁₀ClNO + HCl (4-(chloromethyl)benzoyl chloride + Methylamine → this compound + Hydrogen chloride)

This reaction is typically carried out in a suitable solvent to manage the reaction exotherm and facilitate the mixing of reactants. The hydrogen chloride byproduct is usually neutralized by using an excess of methylamine or by adding a non-nucleophilic base.

Optimization of Reaction Conditions and Reagent Selection for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful consideration of the reaction conditions is essential.

The choice of solvent can significantly impact the reaction rate and outcome. For the synthesis of the precursor, 4-(chloromethyl)benzoyl chloride, anhydrous dichloromethane (B109758) is a commonly used solvent when reacting 4-(chloromethyl)benzoic acid with thionyl chloride or oxalyl chloride. prepchem.com In the subsequent amidation step, a solvent that can dissolve both the acyl chloride and the amine without reacting with them is preferred.

Temperature and reaction time are critical parameters to control. The conversion of 4-(chloromethyl)benzoic acid to its acid chloride using thionyl chloride is often performed under reflux for 4-6 hours. A synthesis using oxalyl chloride was stirred at ambient temperature for 17 hours. prepchem.com The subsequent amidation reaction is often conducted at low temperatures initially to control the exothermic reaction, followed by warming to room temperature to ensure completion.

While the reaction between a reactive acyl chloride and an amine often proceeds without a catalyst, certain catalysts can be employed to enhance the reaction rate or facilitate the use of less reactive starting materials. In the synthesis of the precursor 4-(chloromethyl)benzoyl chloride from its corresponding carboxylic acid, a catalytic amount of dimethylformamide (DMF) is sometimes added when using oxalyl chloride. prepchem.comgoogle.com

Scale-Up Considerations in Synthetic Protocols

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces several challenges. For the synthesis of the precursor, 4-(chloromethyl)benzoyl chloride, one of the key considerations is the management of gaseous byproducts like sulfur dioxide and hydrogen chloride when using thionyl chloride. sci-hub.st Proper scrubbing systems are necessary to handle these corrosive gases.

When scaling up the chlorination of p-toluic acid, controlling the reaction temperature and the rate of chlorine addition is crucial to prevent over-chlorination and the formation of unwanted byproducts. environmentclearance.nic.in The purification of the final product on a large scale may require distillation under reduced pressure, which necessitates appropriate equipment to handle high temperatures and vacuum. prepchem.com Furthermore, ensuring homogenous mixing of reactants in large-volume reactors is critical for consistent product quality and yield. The use of robust and corrosion-resistant equipment, such as glass-lined reactors, is often necessary due to the corrosive nature of reagents like thionyl chloride and the hydrochloric acid generated during the process. environmentclearance.nic.insci-hub.st

Synthetic Derivatization Strategies and Analogue Development from the 4 Chloromethyl Benzamide Scaffold

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The benzylic chloride of the 4-(chloromethyl) group is highly susceptible to nucleophilic substitution (SN2) reactions, making it the primary site for introducing structural diversity. This reactivity allows for the facile introduction of a variety of functional groups, including amines, thiols, and azides.

Amination Reactions with Primary and Secondary Amines (e.g., Piperazine (B1678402) Derivatives)

The reaction of the 4-(chloromethyl)benzamide (B182451) scaffold with primary and secondary amines is a common strategy to introduce basic nitrogenous groups, which can be crucial for modulating pharmacokinetic properties such as solubility and receptor binding. A prominent example is the reaction with piperazine derivatives.

The synthesis of such derivatives often proceeds by reacting the 4-(chloromethyl) precursor with a substituted piperazine in the presence of a base. For instance, the synthesis of 4-((4-methylpiperazin-1-yl)methyl)benzamide, a key intermediate for the tyrosine kinase inhibitor Imatinib, is achieved through the reaction of a 4-(chloromethyl)benzonitrile (B47464) with N-methylpiperazine. wiley-vch.de The nitrile group is subsequently hydrolyzed to the primary amide. A similar reaction is expected with 4-(chloromethyl)-N-methylbenzamide, where the chloromethyl group reacts directly with the secondary amine of piperazine. The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or ethanol (B145695), often under reflux conditions with a base such as potassium carbonate to neutralize the liberated HCl.

Table 1: Representative Amination Reaction Conditions

| Electrophile | Nucleophile | Solvent | Base | Conditions | Product |

|---|---|---|---|---|---|

| 4-chloromethylbenzonitrile | N-methylpiperazine | Ethanol-water | - | Reflux (90-100°C) | 4-((4-methylpiperazin-1-yl)methyl)benzonitrile |

This table presents analogous reactions demonstrating the amination of the 4-(chloromethyl)benzyl group.

Thiolation Reactions

The introduction of sulfur-containing moieties can be achieved through the reaction of the chloromethyl group with various thiol nucleophiles. These thiolation reactions lead to the formation of thioethers, which are of interest for their potential biological activities and as intermediates for further transformations, such as oxidation to sulfoxides and sulfones.

The reaction typically involves treating this compound with a thiol in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a polar solvent such as dichloromethane (B109758) or ethanol at room temperature. organic-chemistry.org An alternative, odorless method involves the in-situ generation of S-alkylisothiouronium salts from an organic halide and thiourea, which then act as the thiol equivalent. researchgate.net This approach avoids the direct handling of often volatile and malodorous thiols.

Table 2: General Conditions for Thiolation

| Electrophile | Thiol Source | Base | Solvent | Product Type |

|---|---|---|---|---|

| This compound | R-SH (e.g., thiophenol) | Et₃N | CH₂Cl₂ | 4-(((aryl)thio)methyl)-N-methylbenzamide |

This table outlines generalized conditions for the thiolation of the 4-(chloromethyl) group based on standard organic transformations.

Azide (B81097) Introduction and Subsequent Transformations

The introduction of an azide group via nucleophilic substitution of the chloride provides a highly versatile intermediate. The azide functional group can then be used in a variety of subsequent transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction to form 1,2,3-triazoles, or reduction to a primary amine.

The synthesis of 4-(azidomethyl)-N-methylbenzamide can be readily achieved by reacting this compound with sodium azide (NaN₃). A well-documented analogous procedure involves the reaction of 4-(chloromethyl)benzoic acid with sodium azide in a solvent like dimethyl sulfoxide (B87167) (DMSO). wiley-vch.de The reaction proceeds smoothly at room temperature, often with the addition of a catalytic amount of sodium iodide to enhance the reaction rate via the Finkelstein reaction. The resulting 4-(azidomethyl) derivative is a stable and key building block for creating more complex molecules. wiley-vch.denih.govmedchemexpress.com

Table 3: Synthesis of 4-(azidomethyl)benzoic acid

| Starting Material | Reagent | Catalyst | Solvent | Temperature | Yield | Reference |

|---|

This table shows the conditions for a directly analogous azidation reaction.

Modifications at the Amide Nitrogen

The amide nitrogen of the 4-(chloromethyl)benzamide scaffold provides a secondary site for derivatization, allowing for modifications that can significantly influence the molecule's steric and electronic properties.

N-Alkylation and N-Acylation Reactions

While the amide nitrogen is generally a poor nucleophile, it can be deprotonated with a strong base to facilitate N-alkylation. However, such conditions could also promote side reactions at the reactive chloromethyl group. Selective N-alkylation is challenging and often requires careful selection of reagents and conditions.

N-acylation, the introduction of an acyl group onto the amide nitrogen to form an imide, is a more common modification. This can be achieved by reacting the this compound with an acyl chloride or anhydride (B1165640) under basic conditions. A variety of methods exist for the N-acylation of amides, including the use of N-acylbenzotriazoles, which are effective acylating agents under mild conditions. organic-chemistry.orgmdpi.com These reactions can introduce a wide array of substituents, further expanding the chemical space accessible from the parent scaffold.

Benzamidomethylation Reactions Utilizing N-(chloromethyl)benzamide as a Reagent

In a related synthetic strategy, the isomeric N-(chloromethyl)benzamide is itself a valuable reagent for the benzamidomethylation of various nucleophiles, including amines, thiols, and sulfonamides. unite.edu.mk This reagent is typically prepared from the reaction of benzamide (B126) with formaldehyde (B43269) and a chlorinating agent like thionyl chloride.

The highly reactive N-(chloromethyl)benzamide can then be used to introduce a benzamidomethyl group onto a target molecule. For example, it reacts with sulfonamides to yield N-benzamidomethyl sulfonamide derivatives. unite.edu.mk Often, to improve handling and reactivity, N-(chloromethyl)benzamide is converted in situ to a more stable salt, such as (benzamidomethyl)triethylammonium chloride, by reacting it with triethylamine. This salt then serves as the benzamidomethylating agent. unite.edu.mk

Table 4: Benzamidomethylation of 4-Toluenesulfonamide

| Reagent | Nucleophile | Solvent | Product | Reference |

|---|

This table illustrates the use of an activated N-(chloromethyl)benzamide derivative for functionalizing a nucleophile.

Functionalization of the Aromatic Ring

The aromatic ring of the 4-(chloromethyl)benzamide scaffold presents a prime target for structural modification, enabling the introduction of a wide array of substituents to modulate the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions and directed ortho-metalation are the cornerstones of these synthetic endeavors.

Palladium-Catalyzed Cross-Coupling Reactions:

The halogens (iodine, bromine, and chlorine) are excellent handles for introducing new carbon-carbon and carbon-heteroatom bonds onto the aromatic ring through palladium-catalyzed cross-coupling reactions. These reactions are renowned for their broad substrate scope and functional group tolerance.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and an organoboron compound, typically a boronic acid or ester. libretexts.orgresearchgate.netyoutube.com For instance, a 4-halobenzamide can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems at the 4-position. The reactivity of the halide follows the general trend of I > Br > Cl > F. libretexts.org While specific examples with this compound are not extensively reported, the principles are well-established for similar substrates. For example, the Suzuki-Miyaura coupling of aryl chlorides, which are generally less reactive, has been successfully achieved in continuous flow reactors, demonstrating the feasibility of this transformation. thieme-connect.commdpi.commdpi.com

Buchwald-Hartwig Amination: This powerful method allows for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.orgorganic-chemistry.org This strategy can be employed to introduce primary or secondary amines at various positions on the benzamide ring, assuming a halo-substituted precursor. The choice of ligand is crucial for the success of the reaction and has been the subject of extensive research. libretexts.org

Heck Reaction: The Heck reaction enables the formation of a C-C bond by coupling an aryl halide with an alkene. misuratau.edu.lyresearchgate.netnih.gov This allows for the introduction of vinyl groups, which can be further functionalized. For example, the reaction of an iodobenzamide with methyl acrylate (B77674) can yield a cinnamide derivative. misuratau.edu.lyresearchgate.netnih.gov

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, providing a direct route to arylalkynes. libretexts.orgwikipedia.orgorganic-chemistry.org These alkynyl-substituted benzamides can serve as versatile intermediates for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org

Directed ortho-Metalation (DoM):

Directed ortho-metalation is a powerful technique for the regioselective functionalization of the aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org The amide functionality in N-methylbenzamide can act as a DMG, directing a strong base like n-butyllithium to deprotonate the adjacent ortho-proton. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce substituents specifically at the C2 position. This method offers a complementary approach to traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para products.

| Functionalization Strategy | Description | Key Reagents | Potential Products from this compound Scaffold |

| Suzuki-Miyaura Coupling | Forms C-C bonds with organoboron compounds. libretexts.orgresearchgate.netyoutube.com | Palladium catalyst, base, boronic acid/ester. | Biaryl derivatives. |

| Buchwald-Hartwig Amination | Forms C-N bonds with amines. wikipedia.orglibretexts.orgorganic-chemistry.org | Palladium catalyst, ligand, base, amine. | Aryl amine derivatives. |

| Heck Reaction | Forms C-C bonds with alkenes. misuratau.edu.lyresearchgate.netnih.gov | Palladium catalyst, base, alkene. | Alkenyl-substituted derivatives. |

| Sonogashira Coupling | Forms C-C bonds with terminal alkynes. libretexts.orgwikipedia.orgorganic-chemistry.org | Palladium catalyst, copper(I) co-catalyst, base, alkyne. | Alkynyl-substituted derivatives. |

| Directed ortho-Metalation | Functionalizes the position ortho to the amide group. wikipedia.orgorganic-chemistry.org | Strong base (e.g., n-BuLi), electrophile. | 2-substituted derivatives. |

Advanced Synthetic Approaches for Related Analogues (e.g., Flow Chemistry)

The development of efficient and scalable synthetic methods is crucial for the production of compound libraries for drug discovery and materials science. Flow chemistry has emerged as a powerful tool to achieve these goals, offering advantages such as improved safety, enhanced reaction control, and facile scalability. researchgate.net

Continuous Flow Synthesis:

Palladium-catalyzed cross-coupling reactions, which are central to the functionalization of the 4-(chloromethyl)benzamide scaffold, have been successfully adapted to continuous flow systems. thieme-connect.commdpi.commdpi.comacs.org For instance, the Suzuki-Miyaura coupling of aryl chlorides has been performed in capillary microreactors, leading to significantly higher conversions and shorter reaction times compared to traditional batch reactions. thieme-connect.com The use of packed-bed reactors with supported palladium catalysts further enhances the practicality of this approach, allowing for easy catalyst separation and reuse. mdpi.commdpi.com

The Sonogashira coupling has also been implemented in a continuous flow setup, utilizing a dual reactor system with palladium and copper catalysts. mdpi.com This methodology not only improves reaction efficiency but also facilitates the removal of metal contaminants from the product stream.

The synthesis of N-methylated amides and peptides has also been achieved using flow chemistry, highlighting the versatility of this technology for constructing the core benzamide structure and its more complex derivatives.

The application of flow chemistry to the synthesis and derivatization of this compound analogues holds significant promise for accelerating the discovery and development of new chemical entities with desired biological or material properties. The precise control over reaction parameters offered by flow reactors can lead to higher yields, improved selectivity, and access to novel chemical space that may be difficult to explore using conventional batch methods.

| Advanced Synthetic Approach | Description | Key Advantages | Applicability to this compound Analogues |

| Flow Chemistry | Reactions are performed in a continuously flowing stream. researchgate.net | Improved safety, enhanced reaction control, facile scalability, higher yields. | Synthesis and derivatization through cross-coupling and other reactions. |

| Continuous Flow Suzuki Coupling | Suzuki-Miyaura reaction performed in a flow reactor. thieme-connect.commdpi.commdpi.comacs.org | Shorter reaction times, higher conversions, easy catalyst recycling. | Efficient synthesis of biaryl derivatives from halo-substituted precursors. |

| Continuous Flow Sonogashira Coupling | Sonogashira reaction performed in a flow reactor. mdpi.com | Improved efficiency, simplified purification. | Synthesis of alkynyl-substituted analogues. |

Advanced Spectroscopic and Structural Characterization of 4 Chloromethyl N Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Specific, experimentally determined ¹H NMR data (chemical shifts, coupling constants, and multiplicities) for 4-(chloromethyl)-N-methylbenzamide are not available in the surveyed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Experimentally determined ¹³C NMR chemical shift data for this compound could not be located in published scientific sources.

Infrared (IR) Spectroscopy for Functional Group Identification

A published, experimentally verified IR spectrum detailing the characteristic vibrational frequencies for the functional groups in this compound is not available.

High-Resolution Mass Spectrometry (HRMS/EIMS) for Molecular Formula Confirmation

While the molecular formula is known to be C₉H₁₀ClNO, specific high-resolution mass spectrometry data confirming the exact mass or detailing fragmentation patterns for this compound could not be found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Elucidation

There is no evidence in the Cambridge Structural Database (CSD) or other scientific literature of a solved crystal structure for this compound.

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding

As no crystal structure has been published, an analysis of its solid-state packing and intermolecular interactions is not possible.

Dihedral Angle Analysis of Amide and Phenyl Moieties

The spatial arrangement of the amide and phenyl groups in benzamide (B126) derivatives is a critical determinant of their conformational properties and, consequently, their biological and chemical behavior. This relationship is defined by the dihedral angle between the plane of the phenyl ring and the plane of the amide group. While crystallographic data for this compound is not extensively detailed in the available literature, analysis of the closely related compound, 4-chloro-N-methylbenzamide, provides significant insight into the expected structural conformation.

In the crystal structure of 4-chloro-N-methylbenzamide, there are two independent molecules within the asymmetric unit. The dihedral angles between the benzene (B151609) ring and the attached amide group for these two molecules have been determined to be 5.9 (1)° and 16.7 (1)°. nih.gov This indicates a relatively planar conformation for both molecules, with only a slight twist between the aromatic ring and the amide substituent. The near-coplanarity suggests a degree of electronic communication between the phenyl ring's π-system and the amide group. It is reasonable to infer that this compound would adopt a similar conformation, characterized by a small dihedral angle between the phenyl and amide moieties.

For comparison, in the structure of N-(4-chlorophenyl)-benzamide, the dihedral angle between the two benzene rings is reported to be 59.6 (1)°. nih.gov This larger angle in a diarylamide highlights the reduced steric hindrance in N-alkylbenzamides like this compound, allowing for a more planar arrangement.

Table 1: Dihedral Angle Data for 4-chloro-N-methylbenzamide

| Molecule in Asymmetric Unit | Dihedral Angle (°) between Phenyl Ring and Amide Group |

| Molecule 1 | 5.9 (1) |

| Molecule 2 | 16.7 (1) |

Data sourced from Acta Crystallographica Section E: Structure Reports Online nih.gov

Other Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Photoluminescence)

Ultraviolet-visible (UV-Vis) spectroscopy and photoluminescence (PL) spectroscopy are powerful techniques for probing the electronic structure and properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about electronic transitions. Photoluminescence spectroscopy, on the other hand, examines the light emitted by a molecule after it has absorbed photons.

In a study on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, fluorescence behavior was investigated with an excitation wavelength (λex) at 340 nm and an emission wavelength (λem) at 380 nm. researchgate.net This suggests that benzamide derivatives can exhibit fluorescence, and the specific wavelengths of excitation and emission are sensitive to the substitution pattern on the aromatic ring and the amide nitrogen.

The photophysical properties, including absorption and emission maxima, are influenced by factors such as solvent polarity and the presence of various functional groups, which can alter the energies of the electronic states. nih.gov For a comprehensive understanding of the photophysical properties of this compound, experimental studies would be required to determine its specific UV-Vis absorption and photoluminescence characteristics.

Table 2: Illustrative Spectroscopic Data for a Related Benzamide Derivative

| Compound | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide | 340 nm | 380 nm |

Data from a spectrofluorometric study of a related compound researchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformations of 4 Chloromethyl N Methylbenzamide

Kinetics and Thermodynamics of Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group attached to the benzene (B151609) ring at the para-position to the N-methylamide group makes the molecule highly susceptible to nucleophilic substitution reactions. This reactivity is characteristic of benzyl (B1604629) halides, which are known to react readily with a variety of nucleophiles. datapdf.comdoubtnut.com The reaction mechanism, whether it proceeds via a unimolecular (SN1) or bimolecular (SN2) pathway, is influenced by several factors including the nature of the nucleophile, the solvent system, and the electronic effects of the substituent on the benzene ring. stackexchange.com

In the case of 4-(chloromethyl)-N-methylbenzamide, the N-methylbenzamide group exerts a moderate electron-withdrawing effect through resonance and induction. This effect can influence the stability of the transition states in both SN1 and SN2 reactions.

SN2 Mechanism: A bimolecular (SN2) mechanism involves a backside attack by the nucleophile on the carbon atom of the chloromethyl group, leading to a pentacoordinate transition state. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The electron-withdrawing nature of the para-substituent can slightly accelerate SN2 reactions by stabilizing the electron-rich transition state. stackexchange.com

SN1 Mechanism: A unimolecular (SN1) mechanism proceeds through the formation of a benzyl carbocation intermediate. This pathway is favored by polar protic solvents (like water or alcohols), which can stabilize the carbocation, and by weaker nucleophiles. quora.com The N-methylbenzamide group would destabilize the adjacent benzylic carbocation, making the SN1 pathway less favorable compared to unsubstituted benzyl chloride. However, under strongly solvolyzing conditions, a mixed SN1/SN2 mechanism may be observed. stackexchange.com

The kinetics of these reactions can be described by the following rate laws:

SN2: Rate = k[Amide][Nucleophile]

SN1: Rate = k[Amide]

The table below summarizes the expected outcomes for nucleophilic substitution with various nucleophiles.

| Nucleophile | Reagent Example | Solvent | Likely Mechanism | Product |

| Iodide | Sodium Iodide (NaI) | Acetone | SN2 | 4-(iodomethyl)-N-methylbenzamide |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Water/THF | SN2 | 4-(hydroxymethyl)-N-methylbenzamide |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | SN2 | 4-(cyanomethyl)-N-methylbenzamide |

| Ammonia | Ammonia (NH₃) | Ethanol (B145695) | SN2 | 4-(aminomethyl)-N-methylbenzamide |

| Water | Water (H₂O) | Water | SN1/SN2 | 4-(hydroxymethyl)-N-methylbenzamide |

Thermodynamically, these substitution reactions are generally favorable as they result in the formation of a more stable bond than the C-Cl bond and the release of a stable chloride ion.

Hydrolytic Stability of the Amide Bond and Chloromethyl Group

Hydrolysis of the Chloromethyl Group: The benzylic chloride is the more reactive site towards hydrolysis. The reaction can proceed, as discussed, via SN1 or SN2 mechanisms, yielding 4-(hydroxymethyl)-N-methylbenzamide and hydrochloric acid. oup.com The rate of hydrolysis is significantly dependent on pH and temperature. In neutral water, the reaction is relatively slow but can be accelerated by either acidic or basic conditions, which can catalyze the reaction or, in the case of base, provide a stronger nucleophile (OH⁻). acs.orgacs.org Studies on benzyl chloride have shown that its solubility in water is low, but hydrolysis proceeds at a measurable rate. oup.com

Hydrolysis of the Amide Bond: Amide bonds are known for their general stability and resistance to hydrolysis under neutral conditions. The hydrolysis of the N-methylamide group in this compound to produce 4-(chloromethyl)benzoic acid and methylamine (B109427) requires harsh conditions, such as prolonged heating in strong aqueous acid or base. researchgate.netarkat-usa.org

Acid-Catalyzed Hydrolysis: Involves protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Involves the direct attack of a hydroxide ion on the carbonyl carbon, followed by the departure of the methylamide anion, which is subsequently protonated. arkat-usa.orguwi.edu

Given the high reactivity of the benzylic chloride, it is expected to hydrolyze much more rapidly than the amide bond under most conditions. Selective hydrolysis of the chloromethyl group can be achieved while leaving the amide intact.

| Functional Group | Conditions for Hydrolysis | Products | Relative Rate |

| Chloromethyl | Neutral, acidic, or basic aqueous solution | 4-(hydroxymethyl)-N-methylbenzamide + HCl | Fast |

| N-Methylamide | Strong acid or base with heating | 4-(chloromethyl)benzoic acid + CH₃NH₂ | Very Slow |

Oxidation and Reduction Pathways of the Benzamide (B126) Moiety

The benzamide moiety of this compound can undergo both oxidation and reduction, targeting either the amide functional group or the aromatic ring.

Reduction Pathways: The amide group is resistant to catalytic hydrogenation but can be reduced by powerful reducing agents. The most common method for reducing a secondary amide like N-methylbenzamide is using a metal hydride, such as lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF). This reaction would reduce the carbonyl group completely, converting the N-methylbenzamide into N-methyl-4-(chloromethyl)benzylamine. vaia.com Weaker reducing agents like sodium borohydride (B1222165) are generally not effective for amide reduction.

Oxidation Pathways: The N-methylbenzamide structure is relatively stable to oxidation. The aromatic ring can be oxidized under very harsh conditions, leading to ring-opening and degradation, but this is not a synthetically useful transformation. The N-methyl group is a potential site for oxidation. Reactions with strong oxidizing agents could potentially lead to the formation of N-formyl or other oxidized species, though this is less common than reactions at other sites. The combustion of N-methylbenzamide generates mixed oxides of nitrogen (NOx). chemicalbook.comnoaa.gov

| Transformation | Reagent/Condition | Product |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-methyl-4-(chloromethyl)benzylamine |

| Hydrolysis (Acid/Base) | H₃O⁺ or OH⁻, heat | 4-(chloromethyl)benzoic acid |

| Oxidation | Strong oxidants / Combustion | Degradation products, NOx |

Polymerization or Dimerization Tendencies under Various Conditions

The structure of this compound contains both an electrophilic center (the benzylic carbon) and a nucleophilic center (the amide nitrogen). This bifunctionality creates the potential for self-condensation or polymerization reactions, particularly under conditions that enhance the nucleophilicity of the amide. wikipedia.org

Under basic conditions, a proton can be abstracted from the amide nitrogen, generating a nucleophilic amide anion. This anion can then attack the electrophilic chloromethyl group of another molecule in an SN2-type reaction. The resulting dimer would contain a new N-benzyl linkage. This process could continue, with the remaining amide group of the dimer being deprotonated and reacting further, leading to the formation of a polyamide-like oligomer or polymer.

The reaction can be represented as: n [this compound] + n [Base] → [-N(CH₃)-C(=O)-C₆H₄-CH₂-]n + n [Base-H⁺] + n [Cl⁻]

This self-condensation would compete with other reactions, such as hydrolysis of the chloromethyl group by the base (e.g., NaOH). To favor polymerization, a non-nucleophilic base in an aprotic solvent would be ideal to prevent side reactions.

The table below outlines the conditions that would likely favor different reaction pathways.

| Condition | Favored Reaction | Rationale |

| Strong Nucleophile (e.g., NaCN) in Aprotic Solvent | Nucleophilic Substitution | Classic SN2 conditions. |

| Aqueous Acid/Base | Hydrolysis of Chloromethyl Group | Water and hydroxide are effective nucleophiles for hydrolysis. |

| Strong Non-nucleophilic Base (e.g., NaH) in Aprotic Solvent (e.g., THF) | Polymerization/Self-condensation | Generates the amide anion for nucleophilic attack without competing substitution from the base itself. |

| Strong Reducing Agent (e.g., LiAlH₄) | Reduction of Amide | The powerful hydride donor specifically targets the carbonyl of the amide. |

Applications in Medicinal Chemistry and Drug Discovery Featuring the 4 Chloromethyl Benzamide Scaffold

Role as a Key Synthetic Intermediate in Pharmaceutical Syntheses

The reactivity of the chloromethyl group makes the 4-(chloromethyl)benzamide (B182451) scaffold an essential intermediate in multi-step pharmaceutical syntheses. This group acts as a handle that allows for the attachment of larger, more complex chemical moieties, facilitating the construction of the final active pharmaceutical ingredient (API).

While the 4-(chloromethyl)benzamide scaffold is a versatile intermediate, a review of established synthetic routes for the antidiabetic drug Glyburide (also known as Glibenclamide) indicates that it is not a direct precursor. The synthesis of Glyburide typically commences from different starting materials. One common pathway involves reacting 2-methoxy-5-chlorobenzoic acid chloride with 2-phenylethylamine, followed by chlorosulfonation and subsequent reaction with cyclohexyl isocyanate. chemicalbook.com Another described method starts with phenethylamine (B48288) and acetic anhydride (B1165640) to build the core structure. google.com

In the broader context of sulfonamide derivatives, synthesis generally proceeds through the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.govmdpi.com Although the 4-(chloromethyl)benzamide structure contains an amide, its direct role as a common starting material for the sulfonamide class of drugs, beyond specific targeted designs, is not prominently featured in the literature. The synthesis of sulfonamides is highly varied, depending on the desired final structure. tsijournals.commdpi.com

The role of the 4-(chloromethyl)benzamide scaffold is critically established in the synthesis of Imatinib, a landmark tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Several synthetic routes for Imatinib utilize 4-(chloromethyl)benzoyl chloride as a key building block. sigmaaldrich.com

In a well-documented pathway, 4-(chloromethyl)benzoyl chloride is reacted with an amine-containing precursor, such as 3-bromo-4-methylaniline, to form an N-substituted-4-(chloromethyl)benzamide intermediate. researchgate.net This intermediate, for example, N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide, then undergoes a subsequent reaction where the chloromethyl group is displaced by a nucleophile, typically 1-methylpiperazine, to complete the final structure of the drug or its direct precursors. researchgate.netnih.gov This method has also been adapted for flow-based synthesis, highlighting its robustness. rsc.org Furthermore, this synthetic strategy is employed not only for Imatinib itself but also for the creation of a variety of Imatinib analogues designed to explore new biopharmaceutical properties or overcome drug resistance. nih.govnih.gov

Table 1: Key Intermediates in Imatinib Synthesis

| Precursor | Intermediate Formed | Final Product |

| 4-(Chloromethyl)benzoyl chloride | N-(3-bromo-4-methylphenyl)-4-(chloromethyl)benzamide | Imatinib Analogues |

| 4-(Chloromethyl)benzonitrile (B47464) | 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid | Imatinib |

Development of Protein Kinase Inhibitors

The benzamide (B126) scaffold is a recognized pharmacophore in the design of protein kinase inhibitors. Its ability to form key hydrogen bonds and occupy specific pockets within the ATP-binding site of kinases makes it a valuable component in targeted cancer therapies.

Imatinib, synthesized via the 4-(chloromethyl)benzamide scaffold, is itself a potent inhibitor of the PDGFR and Abl tyrosine kinases. lookchem.com Building on this, researchers have actively explored the broader potential of the benzamide core in targeting other tyrosine kinases.

A study focused on designing new kinase inhibitors utilized a 4-(aminomethyl)benzamide (B1271630) fragment, a close derivative of the primary scaffold, as a flexible linker. mdpi.com The resulting compounds were evaluated for their ability to inhibit a panel of eight receptor tyrosine kinases. The majority of these newly synthesized molecules demonstrated potent inhibitory activity against multiple kinases, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), HER-4, Insulin-like Growth Factor 1 Receptor (IGF1R), Insulin Receptor (InsR), Kinase insert Domain Receptor (KDR), Platelet-Derived Growth Factor Receptor alpha (PDGFRa), and PDGFRb. mdpi.com Notably, analogues featuring a (trifluoromethyl)benzene ring showed exceptionally high potency against EGFR, with inhibition levels exceeding 90% at a concentration of 10 nM. mdpi.com Other research has also highlighted the utility of benzimidazole (B57391) derivatives, a related class, in blocking EGFR and HER2 activity. nih.govnih.govnih.gov

Table 2: Inhibition of Receptor Tyrosine Kinases by 4-(Aminomethyl)benzamide Derivatives

| Kinase Target | Observed Activity |

| EGFR | Potent inhibition, with some analogues showing >90% inhibition at 10 nM. mdpi.com |

| HER-2 | Potent inhibition observed across multiple synthesized compounds. mdpi.com |

| HER-4 | Potent inhibition observed. mdpi.com |

| IGF1R | Potent inhibition observed. mdpi.com |

| InsR | Potent inhibition observed. mdpi.com |

| KDR (VEGFR2) | Potent inhibition observed. mdpi.com |

| PDGFRa | Potent inhibition observed. mdpi.com |

| PDGFRb | Potent inhibition observed. mdpi.com |

A significant challenge in cancer therapy is acquired drug resistance, often caused by mutations in the target kinase. The "gatekeeper" T315I mutation in the Abl kinase renders Imatinib ineffective. nih.gov This has driven the development of new inhibitors capable of overcoming this resistance mechanism.

The 4-(aminomethyl)benzamide scaffold has been instrumental in this area. Computational and synthetic studies have shown that using this scaffold as a flexible linker allows for a molecular geometry that can bypass the bulky isoleucine residue of the T315I mutant. mdpi.com Molecular docking simulations revealed that this structural design permits the formation of crucial hydrogen bonds with amino acids deep within the active site of the mutated kinase, such as Glu-286 and Asp-381. mdpi.com Further research into novel thiazolamide-benzamide derivatives has also yielded compounds with inhibitory activity against both the wild-type and the T315I-mutant Bcr-Abl, demonstrating the scaffold's potential in creating broad-spectrum inhibitors. rsc.org

Research into Cholinesterase and Monoamine Oxidase Inhibitors for Alzheimer's Disease

While the 4-(chloromethyl)-N-methylbenzamide scaffold itself is not prominently featured in the literature for Alzheimer's disease research, the broader benzamide chemical class is being actively investigated for its potential to inhibit key enzymes implicated in the disease's progression.

Research has shown that novel benzamide-hydroxypyridinone hybrids can act as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme whose activity is linked to oxidative stress and the advancement of Alzheimer's. nih.govnih.govresearchgate.net One lead compound from this class, 8g, not only showed significant MAO-B inhibition (IC₅₀ = 68.4 nM) but also demonstrated iron-chelating properties and the ability to protect against Aβ-induced oxidation. nih.govresearchgate.net

Similarly, other benzamide-containing structures have been explored as cholinesterase inhibitors, which work to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. rsc.org For example, a series of benzofuran-2-carboxamide (B1298429) derivatives were synthesized and found to be potent inhibitors of butyrylcholinesterase. nih.gov These findings indicate that while the specific 4-(chloromethyl)benzamide scaffold is more established in oncology, the general benzamide structure remains a versatile and promising platform for designing multi-functional agents for neurodegenerative diseases. bohrium.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.net The inhibition of these enzymes is a primary therapeutic strategy for managing symptoms of Alzheimer's disease. researchgate.net While many compounds have been developed to inhibit these cholinesterases, the 4-(chloromethyl)benzamide scaffold has been incorporated into novel derivatives with the aim of achieving potent and selective inhibition.

Research has shown that carbamate-based inhibitors, such as rivastigmine, are effective against both AChE and BChE. mdpi.com The design of new cholinesterase inhibitors often involves creating hybrid molecules that combine different pharmacophoric elements. For instance, derivatives combining the features of donepezil (B133215) and curcumin (B1669340) have been synthesized and evaluated for their ability to inhibit both AChE and BChE. nih.gov

While direct studies on "this compound" as a cholinesterase inhibitor are not extensively detailed in the provided results, the broader class of benzamide derivatives has been investigated. For example, newly synthesized carbacylamidophosphates have been evaluated for their inhibitory activity against human AChE and bovine serum BChE. nih.gov Specifically, compounds 2a and 2b from this class were identified as potent inhibitors of AChE and BChE, respectively. nih.gov

The following table summarizes the inhibitory activities of selected compounds against AChE and BChE.

| Compound | Target Enzyme(s) | Key Findings |

| Rivastigmine | AChE and BChE | A carbamate (B1207046) inhibitor used for Alzheimer's and Parkinson's disease. mdpi.com |

| Donepezil-curcumin hybrids | AChE and BChE | Designed as multi-target directed ligands for Alzheimer's disease. nih.gov |

| Carbacylamidophosphate 2a | AChE | Potent and sensitive inhibitor of human AChE. nih.gov |

| Carbacylamidophosphate 2b | BChE | Potent and sensitive inhibitor of bovine serum BChE. nih.gov |

Monoamine Oxidase A (MAO-A) and B (MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine (B1211576) and norepinephrine. nih.gov Inhibition of these enzymes is a therapeutic approach for neurological disorders such as Parkinson's disease and depression. nih.gov The 4-(chloromethyl)benzamide scaffold has been utilized in the synthesis of small aromatic amide derivatives as potential MAO-A and MAO-B inhibitors. nih.gov

A series of 66 small aromatic amide derivatives were synthesized and evaluated for their MAO-A/B inhibitory properties. nih.gov Within this series, N-(2,4-dinitrophenyl)benzamide (7 , ST-2023) demonstrated a preference for MAO-A inhibition with an IC₅₀ value of 126 nM. nih.gov On the other hand, N-(2,4-Dinitrophenyl)benzo[d] nih.govsimsonpharma.comdioxole-5-carboxamide (55 , ST-2043) was identified as a reversible and competitive inhibitor of MAO-B with an IC₅₀ of 56 nM and a Kᵢ of 6.3 nM. nih.gov

Computational docking studies have supported the in vitro findings, indicating that anilide derivatives can bind effectively to the active sites of both MAO-A and MAO-B. nih.gov The development of such inhibitors is a promising area, especially for creating multi-target ligands for complex neurological diseases. nih.gov

The table below presents the inhibitory data for selected MAO inhibitors.

| Compound | Target Enzyme | IC₅₀ | Inhibition Type |

| N-(2,4-dinitrophenyl)benzamide (7 , ST-2023) | MAO-A | 126 nM | - |

| N-(2,4-Dinitrophenyl)benzo[d] nih.govsimsonpharma.comdioxole-5-carboxamide (55 , ST-2043) | MAO-B | 56 nM | Reversible, Competitive |

Amyloid Beta (Aβ) Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides into plaques is a key pathological hallmark of Alzheimer's disease. nih.gov Preventing this aggregation is a major therapeutic goal. While the direct role of "this compound" in Aβ aggregation inhibition is not specified, related chemical structures have been investigated for this purpose.

For example, research into catechol-based compounds has shown that their ability to inhibit amyloid fibrillization is dependent on the position of the hydroxyl groups. nih.gov Para- and ortho-dihydroxy isomers were effective in reducing Aβ aggregation, whereas the meta-derivative was inactive. nih.gov This suggests that the pro-electrophilic character of these molecules is crucial for their anti-aggregating activity. nih.gov

Furthermore, the antibiotic benzylpenicillin has been found to covalently bind to Aβ, thereby inhibiting its aggregation and reducing its cytotoxicity. nih.gov This discovery opens up possibilities for drug repurposing and the design of new Aβ aggregation inhibitors. nih.gov

The table below highlights compounds studied for their Aβ aggregation inhibition properties.

| Compound/Compound Class | Mechanism of Action | Key Findings |

| Catechol-based compounds (para- and ortho-isomers) | Inhibition of amyloid fibrillization | The position of hydroxyl groups is critical for activity, with para- and ortho-isomers being effective. nih.gov |

| Benzylpenicillin | Covalent modification of Aβ | Inhibits Aβ aggregation and reduces its cytotoxic effects. nih.gov |

Exploration as Antimicrobial and Antifungal Agents

The 4-(chloromethyl)benzamide scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents. The emergence of drug-resistant pathogens necessitates the discovery of novel therapeutic agents.

Research into benzimidazole phenylhydrazone derivatives has led to the synthesis of compounds with significant antifungal activity. mdpi.com For instance, compound 6f from this series demonstrated potent inhibitory activity against the phytopathogenic fungi Rhizoctonia solani and Magnaporthe oryzae, with EC₅₀ values of 1.20 and 1.85 µg/mL, respectively. mdpi.com In vivo studies confirmed that compound 6f could effectively control rice sheath blight and rice blast. mdpi.com

Another study focused on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives and their antimicrobial and antibiofilm properties. mdpi.com These compounds, derived from a related benzoyl scaffold, showed promising biological activity, highlighting the potential of this chemical class in combating microbial infections. mdpi.com

The following table summarizes the antifungal activity of a selected compound.

| Compound | Target Organism(s) | EC₅₀ |

| 6f (benzimidazole phenylhydrazone derivative) | Rhizoctonia solani | 1.20 µg/mL |

| Magnaporthe oryzae | 1.85 µg/mL |

Application in Prodrug Design and Delivery Systems

The 4-(chloromethyl)benzamide structure can be a key component in the design of prodrugs, which are inactive compounds that are converted into active drugs within the body. This approach can improve drug delivery, targeting, and efficacy.

One innovative approach involves "retrosynthetic prodrug design," where a chemical reaction is first identified to form the core structure of a drug, and then a suitable bioactive molecule is selected. nih.gov This strategy has been used to develop naphthylcombretastatin-based prodrugs that are activated in vivo to form highly potent cytostatic agents. nih.gov While not directly involving 4-(chloromethyl)benzamide, this highlights the principles that could be applied to it.

The reactive chloromethyl group in the 4-(chloromethyl)benzamide scaffold makes it a candidate for creating prodrugs that can be activated by specific enzymes or physiological conditions, thereby releasing the active therapeutic agent at the target site.

Other Emerging Therapeutic Applications (e.g., Anti-inflammatory, Analgesic)

Beyond the applications mentioned above, derivatives of the benzamide scaffold have shown promise in other therapeutic areas, including as anti-inflammatory and analgesic agents.

A study on the methanol (B129727) extract of Cassytha filiformis, which contains various phytochemicals, demonstrated significant analgesic and anti-inflammatory activities in animal models. nijophasr.net The extract was able to reduce pain and inflammation, supporting its traditional use. nijophasr.net

Furthermore, a synthetic sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene (B151609) Sulfonamide (4-FBS), has been investigated for its analgesic and antiallodynic effects in a mouse model of pain. nih.gov This compound showed significant antinociceptive effects, and its mechanism appears to involve both the serotonergic and opioidergic pathways. nih.gov

These findings suggest that the broader benzamide and related sulfonamide structures are fruitful starting points for the development of new drugs to treat pain and inflammation.

Future Research Directions for 4 Chloromethyl N Methylbenzamide in Academic Research

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

Future research will likely prioritize the development of more efficient and environmentally friendly methods for synthesizing 4-(chloromethyl)-N-methylbenzamide. This includes exploring novel catalysts, alternative solvents, and energy-efficient reaction conditions to improve yield, reduce waste, and minimize the use of hazardous reagents. The principles of green chemistry will be central to these investigations, aiming for processes that are not only economically viable but also sustainable. One current synthetic route involves the use of N-ethyl-N,N-diisopropylamine in dichloromethane (B109758). lookchem.com

Design and Synthesis of Advanced Derivatives with Enhanced Bioactivity and Selectivity

A significant area of future research lies in the rational design and synthesis of new derivatives of this compound. By modifying the core structure, researchers can aim to enhance its biological activity against specific targets while improving its selectivity. This involves creating a library of analogs with systematic variations to probe structure-activity relationships (SAR). The goal is to develop compounds with improved therapeutic indices, minimizing off-target effects and potential toxicity.

Integration of High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of potent derivatives, future academic research will increasingly integrate high-throughput screening (HTS) and combinatorial chemistry. HTS allows for the rapid screening of large libraries of compounds against biological targets, quickly identifying promising leads. Combinatorial chemistry techniques can be employed to efficiently generate diverse libraries of this compound analogs for screening, significantly speeding up the drug discovery and development process.

Advanced Spectroscopic Studies for Dynamic Behavior and Reaction Monitoring

The application of advanced spectroscopic techniques will be crucial for gaining a deeper understanding of the dynamic behavior of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed insights into its conformational dynamics, reaction kinetics, and interactions with other molecules. Real-time reaction monitoring using in-situ spectroscopic methods will also be instrumental in optimizing synthetic protocols.

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. This involves identifying and validating their specific cellular targets. Advanced biochemical and cell-based assays, along with computational modeling and simulation, will be employed to map out the signaling pathways and molecular interactions involved. This deeper mechanistic understanding is essential for the rational design of next-generation compounds and for predicting their in vivo efficacy.

Collaborative Research Opportunities in Academia and Industry

The multifaceted nature of research into this compound presents numerous opportunities for collaboration between academic institutions and the pharmaceutical industry. Such partnerships can bridge the gap between fundamental research and clinical application. Academia can provide expertise in basic science and discovery, while industry can offer resources for preclinical and clinical development, as well as expertise in regulatory affairs. These collaborations will be vital for translating promising research findings into tangible therapeutic innovations.

Q & A

Basic: How can researchers optimize the synthesis of 4-(chloromethyl)-N-methylbenzamide?

Answer:

Synthesis of benzamide derivatives often involves coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) . For example, similar compounds are synthesized by reacting carboxylic acids with amines under controlled conditions:

- Reagents: DCC activates the carboxyl group, while HOBt minimizes racemization.

- Conditions: Reactions are conducted at –50°C to stabilize intermediates and reduce side reactions .

- Purification: Column chromatography or recrystallization ensures purity. Validate success via IR spectroscopy (amide C=O stretch ~1650 cm⁻¹) and ¹H-NMR (methyl/chloromethyl proton signals at δ 2.8–3.5 ppm) .

Basic: What characterization techniques confirm the structure of this compound?

Answer:

- Spectroscopy:

- ¹H-NMR: Identifies methyl (–CH₃, δ ~2.8 ppm) and chloromethyl (–CH₂Cl, δ ~4.5 ppm) groups.

- IR: Confirms amide bonds (N–H stretch ~3300 cm⁻¹; C=O ~1680 cm⁻¹) .

- Elemental Analysis: Validates molecular formula (e.g., C₉H₁₀ClNO) with ≤0.3% deviation .

- X-ray Crystallography: Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions in related benzamides) .

Basic: How do solvent, pH, and temperature influence the fluorescence properties of benzamide derivatives?

Answer:

For fluorophore-tagged analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide):

| Parameter | Optimal Condition | Effect on Fluorescence Intensity |

|---|---|---|

| pH | 5.0 | Maximizes protonation state |

| Temperature | 25°C | Higher temps reduce quantum yield |

| Solvent | Ethanol | Polar aprotic solvents enhance stability |

| LOD/LOQ | 0.269 mg/L / 0.898 mg/L | Validates sensitivity for trace analysis |

| Fluorescence intensity remains stable for ≥24 hours under these conditions . |

Advanced: What mechanistic insights explain the antimicrobial and anticancer activities of chloromethyl-substituted benzamides?

Answer:

- Antimicrobial Action: Disruption of microbial cell membranes via chloromethyl group interactions with lipid bilayers. In vitro studies show MIC values of 8–32 µg/mL against S. aureus and E. coli .

- Anticancer Activity: Inhibition of glycogen synthase kinase-3 (GSK-3) via binding to the ATP pocket. Chloromethyl groups enhance cytotoxicity (IC₅₀ ~10 µM in HeLa cells) by promoting reactive oxygen species (ROS) generation .

Advanced: How can crystallography resolve molecular interactions in this compound?

Answer:

X-ray diffraction reveals:

- Hydrogen Bonding: N–H⋯O interactions (2.8–3.0 Å) stabilize crystal packing .

- Torsional Angles: Chloromethyl groups adopt a gauche conformation (60–70° dihedral angle), minimizing steric hindrance .

- Thermal Stability: Melting points (e.g., 145–150°C) correlate with intermolecular forces .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Control Variables: Standardize assays (e.g., use identical cell lines like MCF-7 for cancer studies) .

- Dose-Response Curves: Confirm linearity (R² >0.95) and calculate Hill slopes to compare potency .

- Mechanistic Validation: Use knockdown models (e.g., siRNA for GSK-3) to isolate target effects .

Advanced: What substitution reactions are feasible for the chloromethyl group in this compound?

Answer:

The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution with:

- Amines: Forms secondary amines (e.g., reaction with morpholine yields morpholinomethyl derivatives) .

- Thiols: Produces thioethers (e.g., with cysteine analogs for prodrug design) .

Optimize reactions in DMF at 60–80°C using K₂CO₃ as a base (yields 70–85%) .

Advanced: How to validate analytical methods for quantifying this compound?

Answer:

- Linearity: Calibrate HPLC/UV-Vis at 220–280 nm (r² ≥0.99 for 0.1–100 µg/mL) .

- Precision: Calculate RSD% (<2% for intra-day/inter-day assays) .

- Recovery Rates: Spike samples at 80%, 100%, 120% concentrations (acceptable range: 95–105%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.